1-(3-chlorobenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
Properties
IUPAC Name |
7-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN7O2S/c21-14-2-1-3-17(12-14)32(30,31)28-10-8-27(9-11-28)19-18-20(24-13-23-19)29(26-25-18)16-6-4-15(22)5-7-16/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAQARPQZKEIEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)S(=O)(=O)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorobenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves a multi-step process:
Formation of the piperazine core: : The piperazine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the triazolopyrimidine moiety: : This can be achieved by reacting the piperazine intermediate with a triazolopyrimidine derivative under controlled conditions.
Attachment of the sulfonyl group: : The 3-chlorobenzenesulfonyl group is then introduced using a sulfonylation reaction, often employing reagents like chlorosulfonic acid.
Addition of the fluorophenyl group: : This is typically the last step, involving a substitution reaction to attach the fluorophenyl group to the triazolopyrimidine core.
Industrial Production Methods: Scaling up the synthesis for industrial purposes involves optimizing each step for higher yields and purity. Techniques like flow chemistry might be employed to ensure consistent production and scalability. The use of automated systems can further improve the efficiency and reproducibility of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chlorobenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine undergoes various chemical reactions, such as:
Oxidation: : Typically involves reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: : Can be performed using hydrogenation or chemical reducing agents like sodium borohydride.
Substitution: : Nucleophilic substitution reactions are common, where the chlorine atom can be replaced with other nucleophiles.
Oxidation: : Potassium permanganate, chromium trioxide, and oxygen with catalysts.
Reduction: : Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: : Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives, which can be further utilized for creating more complex molecules or for specific applications in scientific research.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism involves the inhibition of specific enzymes associated with cancer cell proliferation. For instance, research indicates that it can effectively inhibit histone demethylase LSD1 (lysine-specific demethylase 1), which plays a crucial role in cancer progression. In vitro assays demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells .
Antimicrobial Properties
The compound has shown promise in antimicrobial applications. Its sulfonamide group enhances its ability to interact with bacterial enzymes, potentially inhibiting their activity. Preliminary studies have reported effective antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .
Neurological Applications
There is growing interest in the neuroprotective effects of this compound. Research indicates that it may modulate neurotransmitter systems, particularly by influencing serotonin receptors. This modulation could lead to therapeutic effects in conditions such as depression and anxiety disorders. Animal models have shown improved behavioral outcomes when treated with this compound, warranting further investigation into its neuropharmacological properties .
Case Studies
Mechanism of Action
The mechanism by which 1-(3-chlorobenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine exerts its effects involves:
Molecular Targets: : It often targets specific proteins or enzymes, inhibiting their activity or modulating their function.
Pathways: : Engages in molecular pathways that regulate cell proliferation, apoptosis, and immune responses. The exact pathways depend on the specific biological context and application being studied.
Comparison with Similar Compounds
VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide)
- Core Structure : Shares the triazolo[4,5-d]pyrimidine scaffold but replaces the piperazine group with a benzoxazolyl-benzyl sulfide moiety.
- Activity: Inhibits NADPH oxidase (NOX), reducing reactive oxygen species (ROS) production in leukocytes .
- Key Difference : The sulfide linkage and benzoxazole substituent confer distinct redox-modulating properties compared to the sulfonyl-piperazine group in the target compound.
Ticagrelor Analogues (e.g., 16m, 7u, 7v)
- Core Structure : Triazolo[4,5-d]pyrimidine with cyclopropane and thioether substituents.
- Activity : Demonstrated antiplatelet activity via P2Y12 receptor antagonism and antibacterial effects against Staphylococcus aureus .
- Key Difference : Hydrophilic hydroxyl and thio groups enhance solubility but reduce membrane permeability compared to the lipophilic 3-chlorobenzenesulfonyl group in the target compound .
Piperazine-Containing Analogues
1-(3-Chlorobenzyl)-4-(4-Methylbenzenesulfonyl)Piperazine ()
- Structure : Piperazine with 3-chlorobenzyl and 4-methylbenzenesulfonyl groups.
- The methylbenzenesulfonyl group reduces steric hindrance compared to the 4-fluorophenyl-triazolo-pyrimidine moiety .
4-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)-N-(3-Oxo-4H-1,4-Benzoxazin-6-yl)Piperazine-1-Carboxamide ()
- Structure : Piperazine carboxamide with trifluoromethylpyridinyl and benzoxazinyl groups.
- Key Difference : The carboxamide linkage and trifluoromethylpyridine substituent enhance metabolic stability but reduce affinity for sulfonyl-binding enzymes compared to the target compound .
Pyrazolo-Pyrimidine Analogues
MK7 and MK8 ()
- Structure : Pyrazolo[1,5-a]pyrimidin-7-ones with 3-chlorophenyl (MK7) or 4-fluorophenyl (MK8) substituents.
- Activity : Fluorophenyl derivatives (e.g., MK8) exhibit improved pharmacokinetic profiles due to enhanced electronegativity and hydrogen-bonding capacity .
Comparative Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Effects on Physicochemical Properties
| Substituent | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| 3-Chlorobenzenesulfonyl | 3.8 | 0.12 | Moderate |
| 4-Fluorophenyl | 2.1 | 0.45 | High |
| Benzoxazolyl-benzyl sulfide | 4.2 | 0.08 | Low |
| Hydroxyl (Ticagrelor Analogues) | 1.5 | 1.20 | High |
Research Findings and Implications
- Triazolo-Pyrimidine Core : Nitrogen-rich structure facilitates interactions with purinergic receptors (e.g., P2Y12) and kinase ATP-binding pockets .
- Piperazine Flexibility : The piperazine moiety’s conformational flexibility may optimize binding to diverse targets but could increase off-target effects compared to rigid analogues like MK7 .
Biological Activity
The compound 1-(3-chlorobenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that combines a piperazine core with a triazolo-pyrimidine moiety, which is known for its diverse pharmacological properties.
Chemical Structure
The IUPAC name of the compound indicates the presence of several functional groups that contribute to its biological activity. The sulfonyl group is known to enhance solubility and bioavailability, while the fluorophenyl group may influence receptor binding and selectivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to our target have shown significant inhibitory effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (A549) . The mechanism often involves the induction of oxidative stress leading to apoptosis in cancer cells.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | % Inhibition | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 95% | ROS-mediated apoptosis |
| 4b | A549 | 77% | ROS-mediated apoptosis |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurotransmission and their inhibition is a therapeutic target in conditions like Alzheimer's disease. Research indicates that certain derivatives exhibit noncompetitive inhibition against AChE and competitive inhibition against BChE .
Table 2: Enzyme Inhibition Profiles
| Compound | AChE Inhibition Type | BChE Inhibition Type |
|---|---|---|
| Compound 4 | Noncompetitive | - |
| Compound 3 | - | Competitive |
Antimicrobial Activity
The biological activity of triazole compounds extends to antimicrobial effects. Studies have demonstrated that these compounds possess both antibacterial and antifungal properties. For example, one study reported effective inhibition against multiple bacterial strains using the hollow agar method .
Table 3: Antimicrobial Activity
| Microorganism | Activity Type | Result |
|---|---|---|
| E. coli | Bacterial | Effective inhibition |
| S. aureus | Bacterial | Effective inhibition |
| C. albicans | Fungal | Moderate inhibition |
Case Studies
In a recent investigation, a series of triazole derivatives were synthesized and evaluated for their biological activities. Among them, specific compounds exhibited potent anticancer activity with IC50 values significantly lower than standard chemotherapeutics . The study also explored structure-activity relationships (SAR), revealing that modifications in the triazole ring could enhance potency.
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound’s activity stems from its triazolopyrimidine core, piperazine ring, and substituent groups (3-chlorobenzenesulfonyl and 4-fluorophenyl). The triazolopyrimidine moiety enables π-π stacking with biological targets, while the piperazine enhances solubility and facilitates receptor binding. The electron-withdrawing 3-chlorobenzenesulfonyl group stabilizes the sulfonyl linkage, and the 4-fluorophenyl group modulates lipophilicity and target affinity .
Q. What synthetic strategies are commonly employed for this compound?
Synthesis typically involves:
Core formation : Constructing the triazolopyrimidine ring via cyclization reactions (e.g., Huisgen cycloaddition) .
Piperazine coupling : Introducing the piperazine group using nucleophilic substitution or Buchwald-Hartwig amination .
Functionalization : Attaching substituents via sulfonylation or Suzuki-Miyaura cross-coupling .
- Example conditions: DCM/DMF solvents, Pd/C or CuI catalysts, 60–80°C .
Q. Which in vitro assays are appropriate for initial evaluation of its pharmacological potential?
| Assay Type | Application | Reference |
|---|---|---|
| MTT assay | Cytotoxicity (cancer cell lines) | |
| MIC determination | Antimicrobial activity | |
| Enzyme inhibition | Kinase or protease inhibition screening |
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yield and purity?
-
Design of Experiments (DoE) : Systematically vary solvents (e.g., DMF vs. DCM), catalysts (Pd/C vs. CuI), and temperatures .
-
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
-
Yield Optimization :
Step Key Variables Optimal Conditions Cyclization Temperature, reaction time 80°C, 12 hours Piperazine coupling Catalyst loading, solvent polarity 5 mol% Pd/C, DMF
Q. What methodologies resolve contradictions in biological activity data across studies?
- Structural Analogs Comparison : Compare activity of analogs with modified substituents (see table below) .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., fluorine substitution correlates with increased potency) .
- Assay Standardization : Control variables like cell line selection (e.g., HepG2 vs. MCF-7) and incubation times .
| Analog Compound | Structural Variation | Biological Activity | Reference |
|---|---|---|---|
| 3-Ethyl-6-methyl-triazolo[4,5-d]pyrimidine | Ethyl/methyl substituents | Antitumor | |
| PKI-402 | Morpholine-triazole hybrid | Anticancer |
Q. How can computational methods elucidate the compound’s mechanism of action?
- Molecular Docking : Predict binding affinity to targets like kinases (e.g., EGFR) using AutoDock Vina .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity .
Q. What experimental controls are critical when assessing off-target effects?
- Negative Controls : Use inactive analogs (e.g., piperazine-free derivatives) to isolate target-specific effects .
- Positive Controls : Compare with known inhibitors (e.g., imatinib for kinase assays) .
- Vehicle Controls : Include DMSO/ethanol controls to rule out solvent interference .
Q. How can structural modifications enhance selectivity for specific biological targets?
- Substituent Tuning : Replace 4-fluorophenyl with bulkier groups (e.g., 2-naphthyl) to sterically block off-target binding .
- Scaffold Hybridization : Fuse the triazolopyrimidine core with pyrazole or morpholine rings to diversify interactions .
Q. Notes
- Avoid abbreviations; use full chemical names for clarity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
